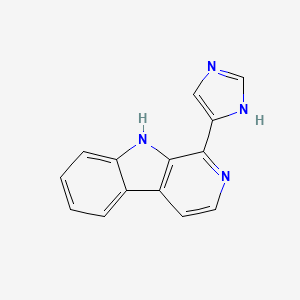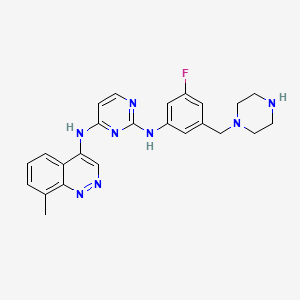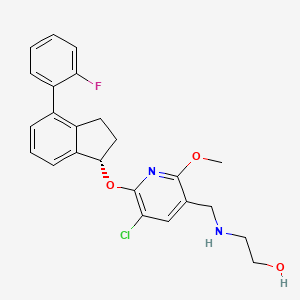
PD-1/PD-L1-IN-31
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-1/PD-L1-IN-31 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in immune regulation, particularly in the context of cancer, where it helps tumor cells evade immune detection . By inhibiting this interaction, this compound aims to restore the immune system’s ability to recognize and attack cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-31 involves several key steps, including the formation of biphenyl derivatives, which are known for their efficacy as PD-1/PD-L1 inhibitors . The synthetic route typically includes:
Suzuki Coupling Reaction: This step involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst and a base such as sodium carbonate in a solvent like 1,4-dioxane and water.
Oxidation and Reduction: Further functionalization may involve oxidation and reduction reactions using reagents like sodium periodate and potassium osmate, followed by reduction with sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
PD-1/PD-L1-IN-31 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
PD-1/PD-L1-IN-31 has significant applications in various fields:
Wirkmechanismus
PD-1/PD-L1-IN-31 exerts its effects by binding to the PD-L1 protein, preventing its interaction with PD-1 on T cells . This blockade restores the activity of T cells, allowing them to recognize and attack cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Incyte-001: Another small-molecule inhibitor targeting PD-L1 with different binding affinities and biological characteristics.
BMS-1001: Known for its high binding activity for PD-L1 and potential clinical applications.
CH-4: A small-molecule inhibitor with strong inhibitory activity towards the PD-1/PD-L1 interaction.
Uniqueness
PD-1/PD-L1-IN-31 stands out due to its specific binding affinity and efficacy in blocking the PD-1/PD-L1 interaction, making it a promising candidate for cancer immunotherapy .
Eigenschaften
Molekularformel |
C24H24ClFN2O3 |
|---|---|
Molekulargewicht |
442.9 g/mol |
IUPAC-Name |
2-[[5-chloro-6-[[(1S)-4-(2-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]oxy]-2-methoxypyridin-3-yl]methylamino]ethanol |
InChI |
InChI=1S/C24H24ClFN2O3/c1-30-23-15(14-27-11-12-29)13-20(25)24(28-23)31-22-10-9-17-16(6-4-7-19(17)22)18-5-2-3-8-21(18)26/h2-8,13,22,27,29H,9-12,14H2,1H3/t22-/m0/s1 |
InChI-Schlüssel |
SKMKMWIWIWXGIK-QFIPXVFZSA-N |
Isomerische SMILES |
COC1=NC(=C(C=C1CNCCO)Cl)O[C@H]2CCC3=C(C=CC=C23)C4=CC=CC=C4F |
Kanonische SMILES |
COC1=NC(=C(C=C1CNCCO)Cl)OC2CCC3=C(C=CC=C23)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


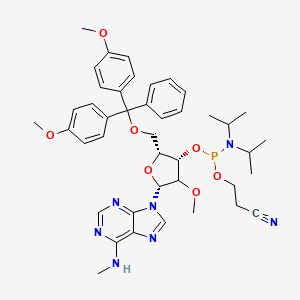
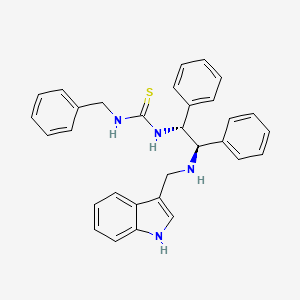



![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)






